molecular formula C4H7BrO2S B081282 3-Bromotetrahydrothiophene 1,1-dioxide CAS No. 14008-53-8

3-Bromotetrahydrothiophene 1,1-dioxide

Cat. No.: B081282
CAS No.: 14008-53-8
M. Wt: 199.07 g/mol
InChI Key: IPOKQKBJDASROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromotetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C₄H₇BrS. It is a brominated derivative of sulfolane, a compound known for its stability and solubility in water and organic solvents. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromotetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common method involves the bromination of sulfolane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Bromotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfone derivatives.

    Reduction Reactions: It can be reduced to form sulfolane.

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as 3-hydroxysulfolane when using hydroxide ions.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Sulfolane is the primary product.

Scientific Research Applications

3-Bromotetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromotetrahydrothiophene 1,1-dioxide involves its reactivity with various nucleophiles and electrophiles. The bromine atom in this compound is highly reactive, making it a suitable candidate for substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

    Sulfolane: The parent compound of 3-Bromotetrahydrothiophene 1,1-dioxide, known for its stability and solubility.

    3-Chlorosulfolane: A chlorinated derivative with similar reactivity.

    3-Fluorosulfolane: A fluorinated derivative with unique properties

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated and fluorinated counterparts. This makes it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

3-bromothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKQKBJDASROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030665
Record name Bromosulfolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Bromosulfolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14008-53-8
Record name Thiophene, 3-bromotetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14008-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromosulfolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromosulfolane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromosulfolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromotetrahydrothiophene 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Bromosulfolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

46 - 47 °C
Record name 3-Bromosulfolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromotetrahydrothiophene 1,1-dioxide
Reactant of Route 2
3-Bromotetrahydrothiophene 1,1-dioxide
Reactant of Route 3
3-Bromotetrahydrothiophene 1,1-dioxide
Reactant of Route 4
3-Bromotetrahydrothiophene 1,1-dioxide
Reactant of Route 5
3-Bromotetrahydrothiophene 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
3-Bromotetrahydrothiophene 1,1-dioxide
Customer
Q & A

Q1: What are the observed effects of Bromosulfolane when co-administered with pentobarbital in dogs?

A1: Studies involving the co-administration of Bromosulfolane and pentobarbital in dogs revealed several key findings:

  • Prolonged Survival Time but No Impact on Lethality: Although Bromosulfolane extended the survival time of dogs receiving a lethal dose of pentobarbital, it did not ultimately prevent mortality []. This suggests that while Bromosulfolane may offer temporary physiological support against pentobarbital toxicity, it does not possess inherent antidotal properties.
  • Delayed Anesthesia Onset and Increased Activity: Dogs receiving Bromosulfolane in conjunction with pentobarbital exhibited a significantly longer time to anesthesia onset compared to those receiving pentobarbital alone []. Furthermore, Bromosulfolane increased the duration for which the dogs remained standing post-administration [], suggesting a potential stimulatory effect that counteracts the depressant action of pentobarbital.
  • Convulsion Incidence: While all three tested combinations (Metrazol, 3-Bromosulfolane, and 3-Iodosulfolane with pentobarbital) led to convulsions in some dogs, the incidence was notably higher (50%) in the group receiving Bromosulfolane []. This underscores the potential for excitatory side effects with Bromosulfolane, particularly in combination with other central nervous system-active agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.